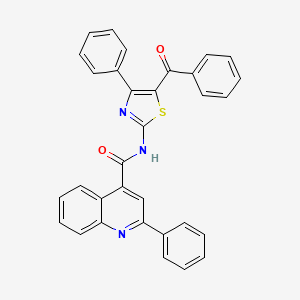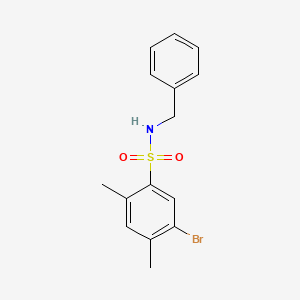![molecular formula C18H12ClN3O2S2 B2778403 N-[(3-chlorophenyl)methyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 443109-74-8](/img/structure/B2778403.png)
N-[(3-chlorophenyl)methyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a type of thiazolopyrimidine, a hybrid molecule containing pyrimidine and thiazole heterocyclic rings . Thiazolopyrimidines are known for their broad spectrum of pharmacological activity, including anticancer properties .
Synthesis Analysis
Thiazolopyrimidines are typically synthesized starting from various thiazoles . The reaction of thiazoles with thiourea yields hybrid molecules in an excellent yield . The structure of the synthesized compounds is confirmed using spectroscopic techniques .Molecular Structure Analysis
The molecular structure of thiazolopyrimidines is characterized by the presence of pyrimidine and thiazole heterocyclic rings . The compound’s structure is confirmed using one- and two-dimensional NMR and IR spectroscopy .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiazolopyrimidines typically involve the reaction of thiazoles with thiourea . The position of substituents in the initial aldehyde is a crucial factor determining the reaction direction .Physical And Chemical Properties Analysis
The compound forms yellow crystals with a melting point of 238–240 °C . Its FTIR (ATR, ν max , cm −1 ) values are: 3218 (–NH-/=NH), 2201 (CN), 1630 (C=O) .Applications De Recherche Scientifique
Synthesis Approaches
N-[(3-chlorophenyl)methyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide belongs to a class of compounds characterized by their complex thiazoloquinazoline frameworks. The synthesis of such compounds typically involves multistep reactions, including intramolecular electrophilic cyclization and regioselective reactions with halogens, chalcogen tetrahalides, and organometallic reagents. These methods allow for the introduction of various functional groups, enhancing the compound's chemical diversity and potential biological activity (Kut, Onysko, & Lendel, 2020).
Antimicrobial and Antifungal Activities
Compounds with thiazoloquinazoline skeletons, similar to the one described, have been explored for their antimicrobial and antifungal properties. For instance, a series of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides exhibited notable in vitro activity against various bacterial and fungal strains, indicating their potential as lead compounds in the development of new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Antitumor and Antifolate Activities
Another aspect of thiazoloquinazoline derivatives is their potential in cancer therapy. 2-Amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, bearing structural similarities, have shown to be effective nonclassical antifolate inhibitors of thymidylate synthase, an enzyme crucial for DNA synthesis. These compounds demonstrated significant inhibitory effects against various thymidylate synthase isoforms and displayed antitumor activity in cell line studies, highlighting their potential as therapeutic agents in oncology (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996).
Mécanisme D'action
Orientations Futures
Thiazolopyrimidines are of increasing interest in the field of synthetic organic and medicinal chemistry due to their synthetic feasibility and their incorporation into various types of therapeutically useful agents . Future research may focus on developing new synthetic approaches for the synthesis of these compounds and exploring their potential biological applications .
Propriétés
IUPAC Name |
N-[(3-chlorophenyl)methyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O2S2/c19-11-5-3-4-10(8-11)9-20-17(24)14-15-21-16(23)12-6-1-2-7-13(12)22(15)18(25)26-14/h1-8H,9H2,(H,20,24)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEJVVRCYBOUGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC3=C(SC(=S)N23)C(=O)NCC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

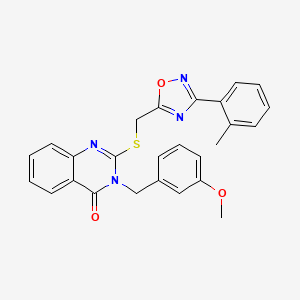
![N-(3-fluorophenyl)-2-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide](/img/structure/B2778325.png)
![methyl 5-[(E)-2-(3-chlorophenyl)ethenyl]thiophene-2-carboxylate](/img/structure/B2778328.png)

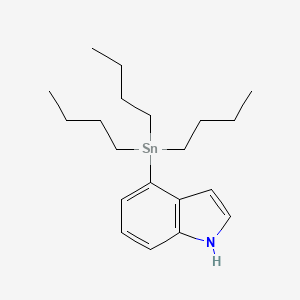
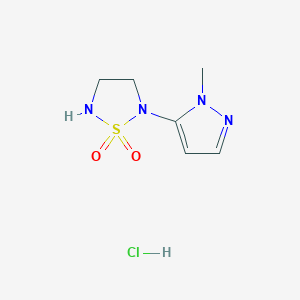

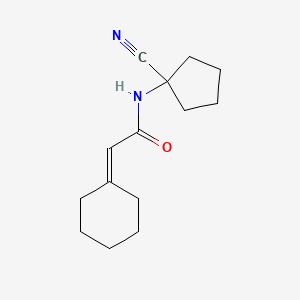
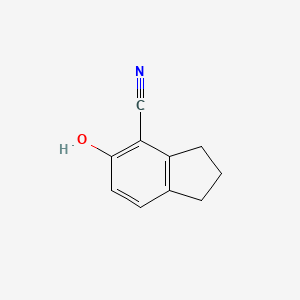
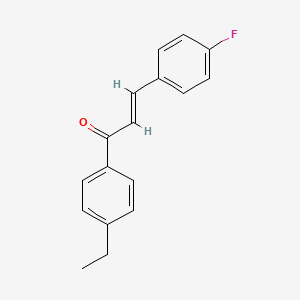
![13-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]-2,3-dimethoxy-5,6,13,13a-tetrahydroisoquinolino[2,1-b]isoquinolin-8-one](/img/structure/B2778337.png)
![Tert-butyl 4-[2-(2-aminophenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B2778338.png)
